molecular formula C21H19N3O3S B11385426 propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate

Cat. No.: B11385426
M. Wt: 393.5 g/mol
InChI Key: CZXOFTISYQVTKF-UHFFFAOYSA-N
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Description

Propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is a complex organic compound that features a benzothiazole moiety, a pyrrole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate typically involves multi-step reactions. One common approach includes:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Synthesis of the Pyrrole Ring: The pyrrole ring can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.

    Coupling Reactions: The benzothiazole and pyrrole intermediates are then coupled under appropriate conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification of the benzoic acid derivative with propanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrole ring, converting it to a hydroxyl group.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzothiazole and benzoate rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate involves interaction with specific molecular targets:

    Molecular Targets: It targets enzymes involved in bacterial cell wall synthesis, making it a potential antibacterial agent.

    Pathways Involved: It may inhibit the synthesis of peptidoglycan, a critical component of bacterial cell walls, leading to cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propyl 3-[5-amino-4-(1,3-benzothiazol-2-yl)-3-oxo-2,3-dihydro-1H-pyrrol-1-yl]benzoate is unique due to its combination of a benzothiazole moiety, a pyrrole ring, and a benzoate ester, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3O3S

Molecular Weight

393.5 g/mol

IUPAC Name

propyl 3-[4-(1,3-benzothiazol-2-yl)-3-hydroxy-5-imino-2H-pyrrol-1-yl]benzoate

InChI

InChI=1S/C21H19N3O3S/c1-2-10-27-21(26)13-6-5-7-14(11-13)24-12-16(25)18(19(24)22)20-23-15-8-3-4-9-17(15)28-20/h3-9,11,22,25H,2,10,12H2,1H3

InChI Key

CZXOFTISYQVTKF-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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